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A Comparative Guide for Researchers and Drug Development Professionals

Mavoglurant (formerly AFQ056) and Dipraglurant (ADX48621) are both negative allosteric

modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). This receptor is a key

target in the central nervous system implicated in the pathophysiology of Parkinson's disease

(PD), particularly in the development of levodopa-induced dyskinesia (LID). This guide provides

a head-to-head comparison of these two investigational drugs based on available preclinical

and clinical data, offering a resource for researchers, scientists, and drug development

professionals.

Mechanism of Action and Signaling Pathway
Both Mavoglurant and Dipraglurant act as non-competitive antagonists of the mGluR5

receptor. By binding to an allosteric site on the receptor, they modulate its activity, reducing its

response to the endogenous ligand, glutamate. The overactivity of glutamatergic signaling is

considered a key contributor to the development of LID in Parkinson's patients.

The mGluR5 receptor is a G-protein coupled receptor that, upon activation, primarily couples to

Gαq/11. This initiates a downstream signaling cascade involving the activation of

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein

kinase C (PKC). These signaling events ultimately modulate neuronal excitability and synaptic
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plasticity. By negatively modulating mGluR5, Mavoglurant and Dipraglurant are thought to

dampen this cascade, thereby alleviating dyskinetic movements.
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Figure 1: Simplified mGluR5 signaling pathway and the inhibitory action of Mavoglurant and

Dipraglurant.

Preclinical Data Comparison
Both Mavoglurant and Dipraglurant have been evaluated in rodent and non-human primate

models of Parkinson's disease, primarily focusing on their ability to reduce LID.

Rodent Models (6-OHDA-lesioned rats)
The 6-hydroxydopamine (6-OHDA) rat model is a widely used paradigm to study Parkinson's

disease and LID.
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Parameter Mavoglurant Dipraglurant

Animal Model
Unilateral 6-OHDA-lesioned

rats

Unilateral 6-OHDA-lesioned

rats

LID Induction Chronic L-DOPA administration Chronic L-DOPA administration

Route of Admin.
Oral (gavage) or

Intraperitoneal
Oral (gavage)

Dosage Range 3 - 30 mg/kg 10 - 100 mg/kg

Efficacy

Dose-dependent reduction in

abnormal involuntary

movements (AIMs)

Dose-dependent reduction in

AIMs

Effect on L-DOPA Efficacy

Did not compromise the anti-

parkinsonian effects of L-

DOPA

Did not compromise the anti-

parkinsonian effects of L-

DOPA

Non-Human Primate Models (MPTP-lesioned primates)
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) primate model is considered a gold

standard for preclinical evaluation of anti-Parkinsonian and anti-dyskinetic therapies.

Parameter Mavoglurant Dipraglurant

Animal Model
MPTP-lesioned macaques or

marmosets
MPTP-lesioned macaques

LID Induction Chronic L-DOPA administration Chronic L-DOPA administration

Route of Admin. Oral Oral

Dosage Range 10 - 100 mg/kg 50 - 200 mg

Efficacy
Significant reduction in LID

scores

Significant reduction in LID

scores

Effect on L-DOPA Efficacy

No significant impact on the

anti-parkinsonian effects of L-

DOPA

No significant impact on the

anti-parkinsonian effects of L-

DOPA
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Clinical Data Comparison
Both molecules have advanced to Phase 2 clinical trials for the treatment of LID in Parkinson's

disease patients.
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Parameter Mavoglurant Dipraglurant

Study Phase Phase 2
Phase 2a and 2b/3 (terminated

early)

Patient Population
PD patients with moderate to

severe LID

PD patients with moderate to

severe LID

Dosage
100 mg twice daily (in one

study)

50 mg to 100 mg, up to three

times daily

Primary Endpoint

Change from baseline in the

modified Abnormal Involuntary

Movement Scale (mAIMS) or

Unified Dyskinesia Rating

Scale (UDysRS)

Safety and tolerability;

secondary efficacy on mAIMS

or UDysRS

Efficacy Results

Mixed results across studies.

Some studies showed a

significant reduction in

dyskinesia scores, while others

failed to meet the primary

endpoint.[1][2] A meta-analysis

of six randomized controlled

trials concluded that

mavoglurant was not

significantly superior to

placebo in improving "off-time"

or "on-time" but did show a

favorable effect on the

modified abnormal involuntary

movement scale.[3][4]

Phase 2a showed a good

safety and tolerability profile

and a statistically significant

reduction in LID severity.[5] A

subsequent Phase 2b/3 study

was terminated due to slow

recruitment.

Safety and Tolerability

Generally well-tolerated. Most

common adverse events were

dizziness, nausea, and fatigue.

Generally well-tolerated. Most

common adverse events were

dizziness, nausea, and fatigue.
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6-OHDA-Lesioned Rat Model of LID

1. 6-OHDA Lesioning
Unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or striatum of rats.

2. Post-Lesion Recovery
Animals recover for 2-4 weeks.

3. L-DOPA Priming
Daily administration of L-DOPA (e.g., 6-10 mg/kg) for 2-3 weeks to induce stable dyskinesia.

4. Drug Administration
Mavoglurant or Dipraglurant administered orally prior to L-DOPA challenge.

5. Behavioral Assessment
Abnormal Involuntary Movements (AIMs) scored at regular intervals post-L-DOPA administration.

6. Data Analysis
Comparison of AIMs scores between drug-treated and vehicle groups.

Click to download full resolution via product page

Figure 2: Experimental workflow for the 6-OHDA-lesioned rat model of LID.

Detailed Methodology:

Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

6-OHDA Lesioning: Rats are anesthetized, and a neurotoxin, 6-hydroxydopamine (6-OHDA),

is stereotactically injected into the medial forebrain bundle or the striatum of one hemisphere

to create a unilateral lesion of the nigrostriatal dopamine pathway.
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LID Induction: Following a recovery period, animals receive daily injections of L-DOPA

(typically 6-10 mg/kg, i.p.) in combination with a peripheral decarboxylase inhibitor (e.g.,

benserazide) for approximately 2-3 weeks to induce stable abnormal involuntary movements

(AIMs).

Drug Administration: On the test day, animals are pre-treated with either Mavoglurant,
Dipraglurant, or vehicle at varying doses, typically administered orally 30-60 minutes before

the L-DOPA injection.

Behavioral Assessment: After L-DOPA administration, animals are placed in individual

observation chambers, and the severity of axial, limb, and orolingual AIMs is scored by a

blinded observer at regular intervals (e.g., every 20 minutes for 3-4 hours).

MPTP-Lesioned Primate Model of LID

1. MPTP Administration
Systemic administration of MPTP to induce a parkinsonian state.

2. Parkinsonian State Confirmation
Assessment of motor deficits using a primate parkinsonism rating scale.

3. L-DOPA Treatment
Chronic oral administration of L-DOPA to induce stable dyskinesia.

4. Drug Administration
Mavoglurant or Dipraglurant administered orally prior to L-DOPA.

5. Dyskinesia & Parkinsonism Assessment
Scores for dyskinesia and parkinsonian symptoms are recorded.

6. Data Analysis
Comparison of scores between drug and vehicle treatment phases.
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Figure 3: Experimental workflow for the MPTP-lesioned primate model of LID.

Detailed Methodology:

Animal Model: Commonly used species include cynomolgus macaques or common

marmosets.

MPTP Administration: The neurotoxin MPTP is administered systemically (intravenously or

intramuscularly) to induce bilateral parkinsonism. The dose and frequency of administration

are carefully titrated to achieve a stable parkinsonian state.

LID Induction: Once parkinsonian symptoms are stable, primates are treated with oral L-

DOPA (in combination with a peripheral decarboxylase inhibitor) one or two times daily. The

dose is gradually increased until stable and reproducible dyskinesias are observed.

Drug Administration: In a crossover design, animals receive either the test compound

(Mavoglurant or Dipraglurant) or a placebo orally before L-DOPA administration.

Behavioral Assessment: Dyskinesia is scored using a validated primate dyskinesia rating

scale. Simultaneously, parkinsonian disability is assessed to ensure the test compound does

not worsen motor symptoms.

Summary and Conclusion
Both Mavoglurant and Dipraglurant have demonstrated efficacy in preclinical models of

Parkinson's disease, specifically in reducing levodopa-induced dyskinesia without

compromising the anti-parkinsonian effects of L-DOPA. Their shared mechanism of action as

mGluR5 negative allosteric modulators provides a strong rationale for their therapeutic

potential.

In clinical trials, Dipraglurant showed promising results in a Phase 2a study, demonstrating both

safety and a significant reduction in LID. However, a larger pivotal trial was prematurely

terminated due to slow enrollment. Mavoglurant's clinical development has yielded more

mixed results, with some Phase 2 studies showing efficacy while others did not meet their
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primary endpoints. A subsequent meta-analysis suggested a modest benefit in reducing the

severity of abnormal involuntary movements but no significant impact on "on" or "off" time.

Further research is required to fully elucidate the therapeutic window and optimal patient

population for mGluR5 NAMs in the treatment of LID. The data presented in this guide offer a

comparative overview to aid in the ongoing research and development of novel therapies for

Parkinson's disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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